Z-Gly-phe-NH2
Overview
Description
Mechanism of Action
Target of Action
Z-Gly-phe-NH2, also known as Taphalgin, is a synthetic derivative of dermorphine . It primarily targets the neurokinin-1 receptor (NK1R) , a G protein-coupled receptor . The NK1R is the main receptor through which the biological actions of substance P, a member of the tachykinin (TK) family, are mediated .
Mode of Action
This compound interacts with its target, the NK1R, to initiate and activate signaling pathways involved in various biological processes . This interaction triggers a variety of effector mechanisms, including protein synthesis and the modulation of gene expression through a number of transcription factors .
Biochemical Pathways
The interaction of this compound with the NK1R affects several biochemical pathways. These pathways are involved in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . One of the key pathways affected is the canonical Wnt signaling cascade, which regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin .
Pharmacokinetics
It is known that the peptide inhibits protein synthesis by binding to the ribosome . This suggests that it may have a direct impact on the bioavailability of proteins within the cell.
Result of Action
The result of this compound’s action is a dose-dependent analgesic effect . After a single subcutaneous injection in the dose range of 0.01 – 5 mg/kg, it significantly prolongs the tail-flick latency in mice . The activity and efficacy of this compound exceed those of morphine hydrochloride .
Action Environment
It is known that the peptide inhibits enzyme preparations containing peptides and proteins, such as hydrogen bond formation, phase transition temperature, uptake, and inhibitory effect . This suggests that the peptide’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Z-Gly-Phe-NH2 plays a significant role in biochemical reactions. It inhibits protein synthesis by binding to the ribosome . This peptide has been shown to inhibit enzyme preparations containing peptides and proteins, such as hydrogen bond formation, phase transition temperature, and uptake .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is through its binding interactions with the ribosome, which leads to the inhibition of protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-phe-NH2 typically involves the coupling of H-Phe-NH2 (phenylalaninamide) with benzyl N-benzyloxycarbonylglycinate. This reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction proceeds as follows:
- Activation of the carboxyl group of benzyl N-benzyloxycarbonylglycinate by DCC.
- Nucleophilic attack by the amine group of H-Phe-NH2, forming the peptide bond.
- Removal of the DCC byproduct and purification of the resulting this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity. The use of protecting groups, such as the benzyloxycarbonyl (Z) group, is crucial to prevent unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-phe-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can be used to modify the peptide structure, often involving reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Z-Gly-phe-NH2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Z-Gly-phe-OH: Similar to Z-Gly-phe-NH2 but with a free carboxyl group instead of an amide group.
Z-Gly-phe-OMe: A methyl ester derivative of this compound.
This compound: A tetrapeptide derivative with similar structural properties.
Uniqueness
This compound is unique due to its specific amide functional group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical research .
Properties
IUPAC Name |
benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZDXQHLEQAGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5513-69-9 | |
Record name | NSC89643 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Z-Gly-Phe-NH2 on intracellular calcium levels?
A1: this compound, also known as carbobenzoxy-glycyl-phenylalaninamide, mobilizes intracellular Ca2+ from the endoplasmic reticulum (ER), a key organelle for calcium storage. While its exact mechanism remains unclear, research suggests that it doesn't act through traditional pathways involving inositol 1,4,5-triphosphate (Ins(1,4,5)P3) or ryanodine receptors. Instead, studies propose that this compound, particularly its more hydrophobic analog Z-L-Tyr-p-nitrophenyl ester, may release Ca2+ by interacting with a yet uncharacterized ion pore on the ER membrane, which exhibits an affinity for hydrophobic molecules containing internal peptide bonds. [] This interaction likely disrupts the ER's calcium sequestration ability, leading to increased cytosolic calcium levels. []
Q2: How does the structure of this compound relate to its calcium-mobilizing activity?
A2: Studies comparing this compound with various peptide analogs revealed a structure-activity relationship. The hydrophobic nature of the compound appears crucial for its activity. The analog Z-L-Tyr-p-nitrophenyl ester, exhibiting greater hydrophobicity, demonstrated significantly higher potency (60-80 fold) in mobilizing Ca2+ from both intact and permeabilized cells. [] This suggests that increasing hydrophobicity could enhance the interaction with the proposed hydrophobic ion pore on the ER membrane, ultimately leading to a more potent Ca2+ release. []
Q3: Beyond calcium mobilization, what other cellular effects does this compound exert?
A3: this compound's influence extends to protein synthesis and processing. The compound has been shown to suppress both these cellular processes in a Ca2+-dependent and reversible manner. [] This suggests that the elevated cytosolic calcium levels, triggered by this compound, disrupt the intricate calcium signaling pathways essential for proper protein synthesis and processing within the cell.
Q4: What is the role of thiol-reducing agents in this compound's activity?
A4: Interestingly, the presence of a thiol-reducing agent is essential for this compound to mobilize Ca2+. [] This requirement differentiates it from other known Ca2+ mobilizing agents like thapsigargin and Ins(1,4,5)P3, which function independently of thiol-reducing agents. [] This distinction suggests that this compound might interact with thiol-containing proteins on the ER membrane or require a reducing environment for its activity, a characteristic that warrants further investigation.
Q5: Has the crystal structure of this compound been determined, and what insights does it provide?
A5: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] The analysis revealed an extended conformation for the dipeptide. [] Comparing this structure to its unamidated counterpart highlighted the impact of the C-terminal amide group on conformation. [] This difference in conformation, attributed to the C-terminal amide, may influence the molecule's interaction with its biological targets, including the proposed hydrophobic ion pore on the ER.
Q6: Can this compound be used to study the protease activity of Vibrio vulnificus?
A6: While this compound is a known substrate for certain metalloproteases, it is not an effective tool for studying the protease activity of Vibrio vulnificus. Research shows that while the bacterium's metalloprotease (VVP) is inhibited by α2-macroglobulin, this inhibition does not extend to its activity towards this compound. [, ] Even in the presence of excess α2-macroglobulin, VVP retains its peptidase activity towards this compound, indicating that this substrate is not significantly cleaved by the enzyme. [, ]
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